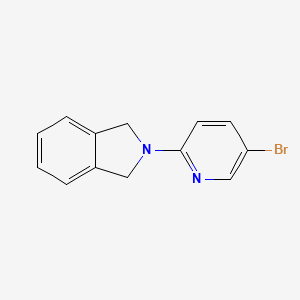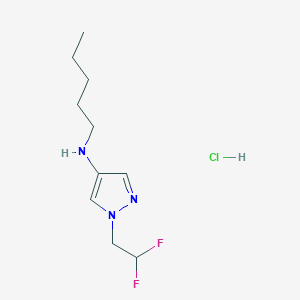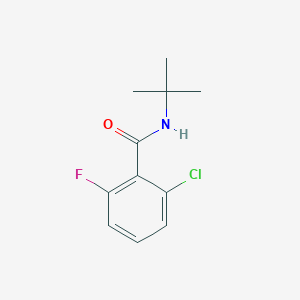![molecular formula C18H21FN4O2 B12236971 2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236971.png)
2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a methylated azetidine ring, and a pyridazinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling with Pyridazinyl Moiety: The pyridazinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Amide Formation: The final step involves the formation of the amide bond through a reaction between the intermediate and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
- **2-(2-bromophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
- **2-(2-iodophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide imparts unique chemical properties, such as increased stability and lipophilicity, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.
Properties
Molecular Formula |
C18H21FN4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide |
InChI |
InChI=1S/C18H21FN4O2/c1-12-8-9-17(21-20-12)23-10-14(11-23)22(3)18(24)13(2)25-16-7-5-4-6-15(16)19/h4-9,13-14H,10-11H2,1-3H3 |
InChI Key |
BBLDYDLYAJAEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12236891.png)
![2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12236895.png)
![2-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12236899.png)

![2-Tert-butyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236909.png)

![2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole](/img/structure/B12236915.png)


![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12236933.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B12236948.png)
![2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12236955.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236957.png)
![3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12236958.png)
